N-(Diphenylmethyl)decanamide
Description
Contextualization of the Amide Functional Group in Chemical Research
The amide functional group, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, is one of the most vital linkages in chemistry and biology. ontosight.aigoogleapis.com Amides can be classified as primary, secondary, or tertiary based on the number of carbon substituents on the nitrogen atom. hmdb.ca N-(Diphenylmethyl)decanamide is a secondary amide.
The significance of the amide bond is underscored by its presence in proteins, where it forms the peptide bonds that link amino acids together. googleapis.comhmdb.ca Beyond its biological role, the amide group is a cornerstone of synthetic chemistry. Its notable stability, attributed to resonance delocalization of the nitrogen's lone pair of electrons, makes it a reliable and common feature in a vast array of molecules, including polymers like aramids and numerous pharmaceutical drugs. googleapis.comresearchgate.net This stability, compared to more easily hydrolyzed groups like esters, is a key reason for its frequent incorporation into drug molecules. googleapis.com The ability of amides to participate in hydrogen bonding also significantly influences the physical properties and structural integrity of the molecules in which they are found. ontosight.ai
Significance of Diphenylmethyl Scaffolds in Medicinal Chemistry Exploration
A molecular scaffold refers to the core structure of a molecule. The diphenylmethyl group, which consists of two phenyl rings attached to a single carbon atom, is a component of what are known in medicinal chemistry as "privileged scaffolds." nih.gov This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov The versatility of these scaffolds makes them valuable starting points for the design and discovery of new drugs.
The diphenylmethyl moiety is found in the structures of various biologically active compounds. Its bulky, rigid nature can facilitate strong interactions with biological targets like enzymes and receptors. Research has shown that incorporating this scaffold can lead to potent therapeutic agents. For instance, structures containing the diphenylmethyl group have been central to the development of novel, nonpeptide substance P antagonists, which have applications in treating a range of conditions. caltech.edu Furthermore, this scaffold has been used as a protecting group in the efficient synthesis of peptides, demonstrating its utility in synthetic methodologies. google.com
Rationale for Investigating Novel Decanamide (B1670024) Derivatives in Academic Contexts
Decanamide is an amide derived from decanoic acid, a ten-carbon saturated fatty acid. The investigation of novel decanamide derivatives is a fertile area of academic and industrial research, as modifying the groups attached to the amide nitrogen can lead to compounds with a wide range of properties and biological activities.
Research into various decanamide derivatives has uncovered a spectrum of potential applications. For example, certain synthetic ceramide derivatives, which share a long-chain amide structure similar to decanamides, have been shown to promote the differentiation of epidermal keratinocytes, suggesting their potential for treating skin diseases. googleapis.com Other decanamide analogs, such as N-Isobutyl decanamide, have been investigated for their potential anti-inflammatory activity and effects on plant growth. rsc.org The exploration of decanamide derivatives extends to their potential antimicrobial and neuroprotective effects. epfl.ch The rationale for this research is based on the principle that the long alkyl chain imparts lipophilic character, which can be crucial for penetrating biological membranes, while the functional groups on the amide head can be tailored to interact with specific biological targets. ontosight.ai
Current State of Research on this compound
The current body of scientific literature on this compound itself is sparse. It is primarily recognized as a research chemical available for discovery-phase projects. sigmaaldrich.com Chemical suppliers note that the compound is sold for early discovery research and that comprehensive analytical data has not been collected, which is indicative of a molecule in the nascent stages of investigation. sigmaaldrich.com
While direct studies are limited, the interest in this specific compound can be inferred from research on structurally related molecules. For example, studies on other complex amides containing a diphenylmethyl group have been conducted to evaluate their potential as inhibitors of various enzymes. researchgate.net Similarly, a wide range of N-substituted decanamides are being synthesized and tested for diverse applications.
The current status of this compound is therefore one of potential. Its significance lies not in a well-documented history of applications, but in the rational combination of three scientifically important motifs: the stable and versatile amide linkage, the biologically active diphenylmethyl scaffold, and the modifiable decanamide structure. Future research would be required to synthesize, characterize, and evaluate the specific biological or material properties of this compound to determine its unique place within the broader landscape of chemical science.
Structure
3D Structure
Properties
CAS No. |
10254-03-2 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-benzhydryldecanamide |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-14-19-22(25)24-23(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,23H,2-7,14,19H2,1H3,(H,24,25) |
InChI Key |
UJCXCHIGTWLEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Diphenylmethyl Decanamide
Retrosynthetic Analysis for N-(Diphenylmethyl)decanamide
A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This central bond is the most synthetically accessible linkage to form, breaking the target molecule into two readily available or easily synthesizable precursors: a decanoic acid derivative and diphenylmethylamine.
Amide Bond Formation Strategies
The formation of the amide bond between the carboxylic acid (decanoic acid) and the amine (diphenylmethylamine) is a cornerstone of organic synthesis. Several reliable methods are available for this transformation.
Acid Chloride/Amine Coupling: One of the most common and effective methods for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. Decanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form decanoyl chloride. This highly electrophilic species then readily reacts with diphenylmethylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Carbodiimide (B86325) Methods: Carbodiimide-mediated coupling reactions are another widely used strategy, particularly valued for their mild reaction conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group of decanoic acid. This activation forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by diphenylmethylamine to form the desired amide. To improve efficiency and minimize side reactions, these couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).
Precursor Synthesis: Decanoic Acid Derivatives
Decanoic acid, a ten-carbon saturated fatty acid, is a readily available commercial starting material. For the purpose of amide bond formation, it can be used directly in carbodiimide coupling reactions or converted into more reactive derivatives.
| Derivative | Reagent for Synthesis | Reaction Condition |
| Decanoyl chloride | Thionyl chloride (SOCl₂) | Typically neat or in an inert solvent (e.g., DCM, toluene), often with gentle heating. |
| Decanoyl chloride | Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM) with a catalytic amount of DMF. |
| Activated Esters | N-hydroxysuccinimide (NHS) | In the presence of a coupling agent like DCC or EDC. |
This table presents common methods for the synthesis of decanoic acid derivatives used in amidation.
Precursor Synthesis: Diphenylmethylamine Generation
Diphenylmethylamine, also known as benzhydrylamine, is also a commercially available reagent. Should a laboratory synthesis be required, a common route is the reductive amination of benzophenone (B1666685). In this process, benzophenone is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.
| Reducing Agent | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent. |
| Sodium cyanoborohydride (NaBH₃CN) | Acidic to neutral pH conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized hydrogen gas with a palladium on carbon catalyst. |
This table outlines common reducing agents and conditions for the reductive amination of benzophenone to form diphenylmethylamine.
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and yield of the synthesis of this compound would be highly dependent on the optimization of key reaction parameters.
Solvent Selection and Reaction Temperature
The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing reaction rates. For acyl chloride methods, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally preferred to avoid reaction with the solvent. Carbodiimide coupling reactions are also typically run in aprotic solvents like DCM, chloroform, or dimethylformamide (DMF).
Reaction temperature is another key variable. Acyl chloride reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Carbodiimide couplings are typically run at room temperature.
Catalyst Systems for Amidation Reactions
While many amidation reactions proceed without specific catalysts, certain additives can enhance the rate and efficiency of the reaction, particularly in carbodiimide-mediated couplings.
| Catalyst/Additive | Function | Coupling Method |
| 1-Hydroxybenzotriazole (HOBt) | Minimizes side reactions and racemization (if applicable), forms a more reactive activated ester. | Carbodiimide (DCC, EDC) |
| N-Hydroxysuccinimide (NHS) | Forms a stable, yet reactive, activated ester intermediate. | Carbodiimide (DCC, EDC) |
| 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst, particularly effective for sterically hindered substrates. | Carbodiimide, Acid Anhydrides |
This table details common catalysts and additives used to optimize amide bond formation.
Stoichiometric Considerations and Yield Maximization
The direct condensation of a carboxylic acid and an amine to form an amide is a reversible reaction that typically requires high temperatures and results in the formation of water as a byproduct. libretexts.org To achieve high yields under milder conditions, activating agents or coupling reagents are employed.
In the synthesis of this compound from decanoic acid and diphenylmethylamine, the fundamental stoichiometry is a 1:1 molar ratio of the acid and the amine. However, the stoichiometry of the coupling reagents and other additives is critical for maximizing the reaction yield.
Role of Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. nih.govpeptide.com These are typically used in stoichiometric amounts (1.0 to 1.2 equivalents) relative to the carboxylic acid. The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. nih.gov EDC is often preferred in laboratory settings as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com
More advanced phosphonium- and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used, often in slight excess, and typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed and facilitate the reaction. nih.govpeptide.com
Yield Maximization Strategies: Several strategies can be employed to maximize the yield of this compound:
Le Chatelier's Principle: The formation of the amide bond from a carboxylic acid and an amine is an equilibrium process that produces water. libretexts.org According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. wikipedia.orgpurdue.edulibretexts.orgkhanacademy.org In thermal condensation methods, this can be achieved by azeotropic distillation to remove water. When using coupling agents, the reaction is driven forward by the formation of a stable urea byproduct (in the case of carbodiimides).
Use of Excess Reagent: Employing a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the reactants can also drive the reaction to completion. Typically, the less expensive or more easily removed reactant is used in excess.
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are commonly used. nih.govucl.ac.uk The reaction is often run at room temperature, although gentle heating may be required for less reactive starting materials.
Below is a table summarizing common coupling agents and their typical stoichiometric usage for amide synthesis.
| Coupling Reagent | Typical Stoichiometry (Equivalents) | Base Required | Byproduct Characteristics |
| Dicyclohexylcarbodiimide (DCC) | 1.0 - 1.2 | No | Dicyclohexylurea (DCU), poorly soluble in many solvents |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.0 - 1.5 | No | Water-soluble urea |
| HATU | 1.0 - 1.2 | Yes (e.g., DIPEA) | Water-soluble |
Purification and Isolation Techniques
Following the synthesis of this compound, the crude product is typically a mixture containing the desired amide, unreacted starting materials, byproducts from the coupling reagent, and residual solvent. A multi-step purification process is therefore necessary to isolate the compound in high purity.
Chromatographic Separation Methods
Column chromatography is a standard and highly effective method for purifying amides like this compound from reaction mixtures. researchgate.net
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds such as amides. Its polar surface allows for the separation of compounds based on their polarity.
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to elute the compounds from the column. For an amide with both a long aliphatic chain and aromatic groups like this compound, a mixture of a non-polar solvent and a more polar solvent is typically used. Common choices include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol in dichloromethane. nih.govnih.gov The optimal solvent ratio is usually determined beforehand using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net A reversed-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile and water is often employed for the analysis and purification of amides. nih.govmtc-usa.com The use of amide-functionalized stationary phases in HPLC can also offer advantages like reduced chemical reactivity and improved reproducibility. mtc-usa.com
Recrystallization and Precipitation Strategies
Recrystallization is a powerful technique for purifying solid compounds. researchgate.net The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Common solvents for the recrystallization of amides include ethanol, acetonitrile, or mixtures such as hexane/acetone. researchgate.netrochester.eduyoutube.com
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the pure compound will crystallize out, leaving the majority of impurities dissolved in the solvent. The purified crystals are then collected by filtration.
Precipitation is a related technique where a non-solvent is added to a solution of the compound to induce the rapid formation of a solid. While faster than recrystallization, it is generally less selective and may result in a less pure product.
Solid-Phase Synthesis Approaches (Conceptual)
While typically used for the synthesis of peptides and oligonucleotides, solid-phase synthesis (SPS) offers a conceptual framework that could be adapted for the synthesis of this compound. rsc.orgnih.gov This approach involves attaching one of the reactants to an insoluble polymer support (resin) and carrying out the reaction sequence. The key advantage is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov
A conceptual solid-phase synthesis of this compound could proceed via one of two routes:
Amine-on-Resin Approach: Diphenylmethylamine could be anchored to a suitable resin (e.g., a Rink Amide resin). Then, a solution of decanoic acid, activated with a coupling agent like HBTU or DIC, would be added. researchgate.net After the reaction is complete, the resin would be thoroughly washed to remove all soluble materials. Finally, the desired this compound would be cleaved from the resin using an acid, such as trifluoroacetic acid (TFA).
Acid-on-Resin Approach: Alternatively, decanoic acid could be attached to a resin functionalized with a linker sensitive to cleavage conditions that would not affect the final amide bond (e.g., a Wang resin). Diphenylmethylamine would then be added in solution, possibly with a coupling agent to drive the reaction. After washing, the final product would be cleaved from the solid support.
This solid-phase methodology would streamline the purification process, making it an attractive, albeit conceptual, alternative for library synthesis or automated production.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more environmentally benign by applying these principles.
Alternative Solvents: Many traditional amide syntheses use hazardous solvents like DMF, NMP, and DCM. researchgate.netrsc.org Green chemistry encourages their replacement with safer alternatives. researchgate.net Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), have been investigated as greener alternatives for amide synthesis. bohrium.com In some cases, solvent-free reactions, potentially assisted by microwave irradiation, can be employed, which dramatically reduces waste. researchgate.netnih.gov
Catalytic Methods: A key principle of green chemistry is the use of catalysts instead of stoichiometric reagents to improve atom economy and reduce waste. acs.org Traditional coupling agents like carbodiimides are used in stoichiometric amounts and generate significant byproduct waste. acs.org The development of catalytic methods for direct amidation is a major focus of green chemistry research. Boric acid and ceric ammonium (B1175870) nitrate (B79036) have been reported as catalysts for the direct synthesis of amides from carboxylic acids and amines, often under solvent-free conditions. nih.govsemanticscholar.org These catalytic methods avoid the poor atom economy associated with coupling reagents.
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly shorten reaction times from hours to minutes, thereby reducing energy consumption. nih.gov
The application of these principles can lead to a more sustainable and cost-effective synthesis of this compound, minimizing its environmental impact. acs.org
Advanced Spectroscopic and Analytical Characterization of N Diphenylmethyl Decanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-(Diphenylmethyl)decanamide provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the diphenylmethyl group, the amide proton, and the decanoyl aliphatic chain.
The diphenylmethyl proton (-CH(Ph)₂) is expected to appear as a doublet, due to coupling with the adjacent amide proton (-NH-), at a downfield chemical shift of approximately 6.2-6.4 ppm. This significant downfield shift is attributed to the deshielding effects of the two adjacent phenyl rings and the amide nitrogen. The amide proton itself is anticipated to resonate as a doublet in the region of 5.8-6.2 ppm, with its coupling to the diphenylmethyl proton confirming their connectivity.
The ten aromatic protons of the two phenyl groups are expected to produce a complex multiplet in the range of 7.2-7.4 ppm. The protons of the long alkyl chain of the decanamide (B1670024) moiety will appear in the upfield region of the spectrum. The α-methylene protons (-CH₂-C=O), being adjacent to the electron-withdrawing carbonyl group, are predicted to be the most downfield of the aliphatic signals, appearing as a triplet around 2.2 ppm. The other methylene (B1212753) groups of the chain will produce overlapping multiplets between approximately 1.2 and 1.6 ppm. The terminal methyl group (-CH₃) is expected to appear as a triplet at approximately 0.8-0.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |
| 6.20-6.40 | Doublet | 1H | Diphenylmethyl proton (-CH(Ph)₂) |
| 5.80-6.20 | Doublet | 1H | Amide proton (-NH-) |
| 2.15-2.25 | Triplet | 2H | α-Methylene protons (-CH₂-C=O) |
| 1.55-1.65 | Multiplet | 2H | β-Methylene protons (-CH₂-CH₂-C=O) |
| 1.20-1.40 | Multiplet | 12H | Methylene protons (-(CH₂)₆-) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear furthest downfield, typically in the range of 172-174 ppm.
The carbons of the two phenyl rings will resonate in the aromatic region (127-142 ppm). The quaternary carbons to which the diphenylmethyl group is attached (ipso-carbons) are predicted around 141-142 ppm, while the other aromatic carbons (ortho, meta, para) will appear between 127 and 129 ppm. The diphenylmethyl carbon (-CH(Ph)₂) is expected at approximately 57-59 ppm.
The carbons of the decanoyl chain will appear in the upfield region. The α-methylene carbon (-CH₂-C=O) is predicted to be around 36-38 ppm, with the remaining methylene carbons appearing between 22 and 32 ppm. The terminal methyl carbon is the most shielded and will appear furthest upfield, at approximately 14 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 172.0-174.0 | Amide Carbonyl (C=O) |
| 141.0-142.0 | Aromatic ipso-Carbons |
| 128.5-129.5 | Aromatic ortho/para-Carbons |
| 127.0-128.0 | Aromatic meta-Carbons |
| 57.0-59.0 | Diphenylmethyl Carbon (-CH(Ph)₂) |
| 36.0-38.0 | α-Methylene Carbon (-CH₂-C=O) |
| 22.0-32.0 | Methylene Carbons (-(CH₂)₈-) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the amide proton (-NH-) and the diphenylmethyl proton (-CH(Ph)₂), confirming their connectivity. Additionally, COSY would show correlations between adjacent methylene groups in the decanoyl chain, allowing for the sequential assignment of the aliphatic signals from the α-CH₂ to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~6.3 ppm would show a cross-peak to the carbon signal at ~58 ppm, confirming their assignment as the diphenylmethyl CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule. Key correlations would include the two-bond correlation from the amide proton (-NH-) to the carbonyl carbon (C=O) and the three-bond correlation from the α-methylene protons of the decanoyl chain to the carbonyl carbon. Furthermore, correlations from the diphenylmethyl proton to the aromatic ipso-carbons would confirm the connection between the diphenylmethyl unit and the phenyl rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy. For this compound (molecular formula C₂₃H₃₁NO), the calculated monoisotopic mass of the neutral molecule is 337.2406 u. In HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 338.2478. The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous determination of the elemental formula, providing strong evidence for the compound's identity and distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, typically the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor.
For this compound, the protonated molecule ([C₂₃H₃₁NO+H]⁺, m/z 338.2) is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway involves the cleavage of the C-N bond between the diphenylmethyl group and the amide nitrogen. This cleavage results in the formation of a very stable diphenylmethyl cation (Ph₂CH⁺), which would produce an intense signal at m/z 167.1. The other part of the molecule would be lost as a neutral decanamide molecule. Another significant fragmentation could involve cleavage of the amide bond, leading to other characteristic ions.
Table 3: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 338.2 | 182.1 | [C₁₀H₂₀NO]⁺ (Acylium ion from cleavage of N-CH bond) |
This fragmentation pattern, particularly the presence of the highly stable and abundant diphenylmethyl cation at m/z 167, serves as a distinctive signature for the N-(diphenylmethyl) moiety within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its secondary amide structure, the presence of aromatic rings, and the long aliphatic chain.
The key diagnostic absorptions are associated with the amide group. A single, sharp absorption band is expected in the region of 3370–3170 cm⁻¹ due to the N-H stretching vibration of the secondary amide. spectroscopyonline.comspcmc.ac.in The carbonyl (C=O) stretching vibration, known as the Amide I band, is anticipated to produce a strong, sharp peak between 1680 and 1630 cm⁻¹. spectroscopyonline.comacs.org Another characteristic band for secondary amides is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, and typically appears in the 1570–1515 cm⁻¹ region. spcmc.ac.inmsu.edunih.gov
The diphenylmethyl moiety would be confirmed by C-H stretching vibrations from the aromatic rings, appearing just above 3000 cm⁻¹, and aromatic C=C stretching peaks in the 1600–1450 cm⁻¹ region. The long decanamide chain will be evidenced by strong C-H stretching bands for the CH₂ and CH₃ groups in the 2960–2850 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium |
| 3100–3000 | C-H Stretch (sp²) | Aromatic (Phenyl Rings) | Medium |
| 2960–2850 | C-H Stretch (sp³) | Aliphatic (Decyl Chain) | Strong |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong |
| 1600–1450 | C=C Stretch | Aromatic (Phenyl Rings) | Medium |
| ~1465 | CH₂ Bend (Scissoring) | Aliphatic (Decyl Chain) | Medium |
| ~1240 | C-N Stretch | Secondary Amide | Medium |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are complementary methods suited for these purposes.
Given the nonpolar nature of this compound due to its long alkyl chain and two phenyl rings, a reverse-phase HPLC (RP-HPLC) method would be the most effective approach for purity determination. uhplcs.com
Method development would involve selecting a suitable stationary phase, mobile phase, and detector settings. A C18 (octadecylsilane) column is the conventional choice for nonpolar analytes, providing excellent retention and resolution. pharmaguideline.comglsciencesinc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would be optimal to ensure the elution of the main compound while also separating any more polar or less polar impurities. Detection would be achieved using a UV detector set at one of the compound's absorption maxima, likely around 220 nm or 270 nm, to ensure high sensitivity.
Interactive Data Table: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention for nonpolar compounds. uhplcs.com |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for RP-HPLC, offering good separation efficiency. |
| Elution Mode | Gradient (e.g., 70% B to 100% B over 20 minutes) | Ensures elution of the target compound and separation of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 220 nm or 270 nm | Corresponds to the chromophore's absorption maxima for high sensitivity. |
| Injection Vol. | 10 µL | Typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Gas Chromatography is an ideal technique for identifying and quantifying volatile or semi-volatile impurities that may be present in a sample of this compound. phenomenex.com These impurities could include residual starting materials from its synthesis, such as decanoic acid, diphenylmethanamine, or solvents.
The analysis would typically be performed using a high-resolution capillary column. A column with a mid-polarity stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a polysiloxane blend, would be suitable for separating a range of potential impurities. faustlabscience.deoup.com A temperature-programmed oven, starting at a lower temperature and ramping up, would be necessary to first elute highly volatile compounds and then the less volatile ones. A Flame Ionization Detector (FID) would be appropriate due to its high sensitivity to organic compounds and a wide linear range. oup.com
Interactive Data Table: Proposed GC Method Parameters for Impurity Analysis
| Parameter | Proposed Condition | Rationale |
| Column | Capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high resolution for separating complex mixtures. thermofisher.com |
| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Good general-purpose phase for a variety of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons. oup.com |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C, hold 5 min | Separates compounds with a wide range of boiling points. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comnih.gov This technique can provide an unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
The process requires growing a suitable single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of the diffraction data allows for the determination of the unit cell dimensions—the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice. fiveable.meoup.com The ultimate result is an electron density map from which a detailed molecular model can be built, confirming the connectivity and conformation of the molecule in the solid state.
Interactive Data Table: Crystallographic Data to be Determined for this compound
| Parameter | Description |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). wikipedia.org |
| Space Group | The specific symmetry group of the crystal. wikipedia.org |
| Unit Cell Dimensions | a, b, c (lengths of the cell edges); α, β, γ (angles between the edges). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. |
| Torsional Angles | Defines the conformation of the molecule. |
Computational and Theoretical Chemistry Studies of N Diphenylmethyl Decanamide
Molecular Modeling and Docking Simulations for Putative Target Interactions
Molecular modeling and docking simulations are pivotal in identifying potential binding partners for a ligand and elucidating the specifics of the ligand-receptor interactions. These techniques are instrumental in predicting how N-(Diphenylmethyl)decanamide might interact with biological macromolecules, such as enzymes or receptors. Fatty Acid Amide Hydrolase (FAAH) is a well-known enzyme that hydrolyzes a class of bioactive lipids, including the endocannabinoid anandamide. nih.gov Given the structural similarities of this compound to known FAAH inhibitors, this enzyme is a plausible putative target for docking studies.
Before a docking simulation can be performed, the three-dimensional structure of the ligand, this compound, must be prepared. This process involves generating a 3D conformation of the molecule and optimizing its geometry. This is typically achieved using molecular mechanics force fields. A crucial aspect of this step is the conformational analysis, which explores the different spatial arrangements of the atoms in the molecule that can be obtained by rotation about single bonds. The goal is to identify the low-energy conformers of this compound, as these are the most likely to be biologically relevant. The diphenylmethyl and decanamide (B1670024) moieties allow for considerable conformational flexibility, which must be accounted for to ensure a comprehensive docking study.
With the ligand prepared, the next step is to define the binding site on the putative receptor, for instance, the FAAH enzyme. The three-dimensional structure of the target protein is often obtained from crystallographic data. nih.gov The active site, the region of the enzyme where the substrate binds and the chemical reaction occurs, is of primary interest. A grid box is generated around this active site, defining the volume within which the docking algorithm will attempt to place the ligand. The properties of the grid points, such as electrostatic potential and van der Waals forces, are pre-calculated to expedite the docking process. For FAAH, the active site is a well-characterized hydrophobic channel. nih.gov
Once the ligand and receptor are prepared, the docking software systematically places the different conformers of this compound into the defined active site of the receptor. Each of these potential binding poses is evaluated by a scoring function. The scoring function is a mathematical model that estimates the binding affinity between the ligand and the receptor for a given pose. nih.gov It considers various factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The goal is to identify the binding pose with the most favorable score, which represents the most likely binding mode of the ligand. The output of a docking simulation is a set of ranked binding poses and their corresponding binding energy scores.
| Parameter | Description | Illustrative Value for a Ligand-Protein Interaction |
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. More negative values indicate stronger binding. | -8.5 |
| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and protein residues. | 2 |
| Hydrophobic Interactions | Key amino acid residues involved in non-polar interactions with the ligand. | Leu192, Phe200, Trp332 |
Note: The values in this table are for illustrative purposes to represent typical outputs of a molecular docking study and are not specific experimental data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These methods are based on the principles of quantum mechanics and can be used to study molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov One of its primary applications is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, DFT calculations can provide a highly accurate 3D structure, including precise bond lengths and angles. nih.gov This optimized geometry is crucial for subsequent electronic property calculations and can also be used as the input structure for high-precision docking studies.
| Parameter | Description |
| Functional | The mathematical function used to approximate the exchange-correlation energy in DFT. Common examples include B3LYP and PBE0. |
| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. Examples include 6-31G* and def2-TZVP. |
| Optimized Energy (Hartree) | The calculated total electronic energy of the molecule at its most stable geometry. |
Note: This table describes the key parameters in a DFT calculation. The specific choice of functional and basis set depends on the desired accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and is related to the ability of a molecule to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions and interactions.
| Parameter | Description | Illustrative Value (eV) |
| HOMO Energy | The energy of the highest occupied molecular orbital. Higher values indicate a greater tendency to donate electrons. | -6.2 |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. Lower values indicate a greater tendency to accept electrons. | 1.5 |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. A smaller gap generally indicates higher reactivity. | 7.7 |
Note: The values in this table are for illustrative purposes to represent typical outputs of an FMO analysis and are not specific experimental data for this compound.
Electrostatic Potential Surface (EPS) Mapping
The electrostatic potential surface (EPS) is a critical theoretical tool used to visualize the charge distribution of a molecule and predict its non-covalent interactions. chemrxiv.org An EPS map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red signifies areas of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green or yellow represents neutral or non-polar regions.
For this compound, an EPS map would be generated using quantum mechanical calculations, such as Density Functional Theory (DFT). The resulting map would be expected to show distinct features:
A region of high negative potential (red) would be localized around the carbonyl oxygen of the amide group due to the high electronegativity of oxygen and the presence of lone pair electrons. This site represents a primary hydrogen bond acceptor.
A region of positive potential (blue) would be centered on the amide hydrogen (N-H), making it a potential hydrogen bond donor.
The long decyl (ten-carbon) chain and the two phenyl rings of the diphenylmethyl group would predominantly display a neutral, non-polar surface (green/yellow), indicating their hydrophobic nature.
Understanding this electrostatic landscape is fundamental for predicting how this compound might interact with biological macromolecules, such as enzymes or receptors, where electrostatic complementarity is often a key driver of binding. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
This compound is a flexible molecule due to the presence of numerous single bonds in its structure. Molecular dynamics (MD) simulations are a powerful computational method for exploring the vast conformational landscape of such molecules. tandfonline.comoup.com By simulating the atomic motions of the molecule over time, MD can reveal its preferred shapes (conformations) and the dynamics of its transitions between different states in a given environment, such as in solution. rsc.orgacs.org
An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulation box, typically filled with explicit solvent molecules (e.g., water), to mimic physiological conditions. oup.com
Force Field Application: Using a classical force field (e.g., CHARMM, AMBER) to define the potential energy of the system based on the positions of its atoms. The force field includes terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions.
Simulation: Solving Newton's equations of motion for every atom in the system, allowing the molecule to move and change its conformation over a set period, often on the nanosecond to microsecond timescale. tandfonline.com
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
Quantitative Structure-Activity Relationship (QSAR) Modeling (Prospective)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgneovarsity.org This section outlines a prospective approach to building a QSAR model for a hypothetical series of this compound analogs.
The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. researchgate.net For a series of this compound analogs, a wide array of descriptors would be calculated, falling into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., Wiener index), molecular connectivity indices, polar surface area (PSA).
3D Descriptors: Molecular shape indices, solvent-accessible surface area.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.
Once calculated, a crucial step is descriptor selection to identify the most relevant variables and avoid overfitting. researchgate.netnih.gov This involves filtering out descriptors that are constant or highly intercorrelated and then using statistical methods to select a subset of descriptors that have the strongest relationship with the biological activity. nih.govkg.ac.rs
Table 2: Examples of Molecular Descriptors for a Prospective QSAR Study
With a curated dataset and selected descriptors, a statistical model can be developed. Multiple Linear Regression (MLR) is a common starting point, which generates an equation linking the descriptors to the activity. neovarsity.org The success of a QSAR model is not determined by its ability to fit the training data, but by its ability to predict the activity of new, untested compounds. uniroma1.it Therefore, rigorous validation is essential. semanticscholar.orgnih.gov
Key validation steps include:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and stability. The cross-validated correlation coefficient (Q²) is a key metric here. researchgate.net
External Validation: The dataset is split into a training set (for model building) and a test set (for prediction). The model's predictive power is evaluated by how well it predicts the activities of the test set compounds, measured by the predictive correlation coefficient (R²_pred). wikipedia.orguniroma1.it
A statistically robust and predictive QSAR model must meet several criteria, often guided by the Organisation for Economic Co-operation and Development (OECD) principles. researchgate.net
Table 3: Common Statistical Metrics for QSAR Model Validation
In Silico ADME Prediction (excluding safety/toxicity profiles)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used early in the research process to predict the pharmacokinetic properties of a compound. nih.govacs.org This avoids costly experimental failures for compounds with poor ADME profiles.
Oral drug absorption is a critical parameter, heavily influenced by a molecule's solubility and its ability to permeate the intestinal wall. nih.govuoa.gr In silico models can predict key physicochemical properties that govern these processes. For this compound, these models would estimate its potential for passive intestinal absorption.
Key predicted properties include:
Lipophilicity (LogP): The partition coefficient between octanol (B41247) and water is a crucial predictor of membrane permeability. acs.org An optimal LogP range (typically 1-5) is often sought for good permeability.
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. A lower TPSA (e.g., < 140 Ų) is generally associated with better cell membrane permeability. nih.gov
Molecular Weight (MW): Lower molecular weight (< 500 g/mol ) is often correlated with better absorption. nih.gov
Number of Rotatable Bonds: A measure of molecular flexibility. Fewer than 10 rotatable bonds is generally preferred for good oral bioavailability.
These descriptors are often used in models that predict permeability through cell-based assays like the Caco-2 model, which is considered a gold standard for in vitro prediction of intestinal drug absorption. researchgate.netnih.govescholarship.orgrsc.org
Table 4: Predicted Physicochemical and ADME-related Properties of this compound
Note: LogP values are estimations from various computational algorithms and can differ.
Compound Names
Table 5: List of Compounds Mentioned
Pharmacological Investigations: in Vitro and Preclinical Models
Biochemical Pathway Analysis
A thorough review of published scientific literature reveals a lack of specific data regarding the interaction of N-(Diphenylmethyl)decanamide with biochemical pathways. While research exists for structurally related fatty acid amides, specific assays and profiling for this compound are not currently available.
No studies have been identified that specifically investigate the inhibitory or activating effects of this compound on isolated enzymes in cell-free systems. Consequently, its enzyme inhibition or activation profile, including key parameters such as IC50 or EC50 values against specific enzymes, remains uncharacterized.
There is no publicly available data from competitive radioligand binding assays or other receptor screening technologies to define the receptor binding profile of this compound. Its affinity for known receptors, and therefore its potential targets, has not been determined.
As a result of the absence of receptor binding and enzyme inhibition data, the specific molecular targets of this compound have not been elucidated. Protein-ligand interaction studies, which would provide insight into its mechanism of action at a molecular level, have not been reported.
Investigations into the effect of this compound on key intracellular signaling cascades are absent from the scientific literature. There are no available reports from phosphorylation assays, reporter gene assays, or other similar studies to indicate how this compound might modulate cellular signaling.
Cellular Activity Studies (in vitro models only)
Specific studies detailing the cellular activity of this compound in in vitro models are not present in the current body of scientific literature. The effects of this compound on cellular processes have not been documented.
There are no published studies that have utilized this compound in experiments involving either cancer cell lines or primary cell cultures. Therefore, information regarding appropriate cell line selection and the specific culture conditions under which this compound might be studied is not available.
Cell Viability and Proliferation Assays
To determine the cytotoxic and cytostatic potential of this compound, a variety of well-established cell viability and proliferation assays would be utilized. These assays measure different aspects of cellular health and growth.
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
MTS Assay: Similar to the MTT assay, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the reduction of a tetrazolium compound to a colored formazan product by viable cells. A key advantage of the MTS assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
BrdU Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. Cells are incubated with 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU can then be detected using specific antibodies, providing a quantitative measure of cell division.
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Table 1: Commonly Used Cell Viability and Proliferation Assays
| Assay | Principle | Measured Parameter |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity |
| MTS | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity |
| BrdU | Incorporation of a thymidine analog | DNA synthesis (proliferation) |
| SRB | Binding of dye to cellular proteins | Total protein mass (cell number) |
Apoptosis and Necrosis Induction Studies
To understand the mechanism of cell death induced by this compound, studies focusing on apoptosis and necrosis would be conducted.
Caspase Activation Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Flow cytometry or fluorescence microscopy can then be used to detect the binding of labeled Annexin V to the cell surface, identifying apoptotic cells. Propidium iodide (PI) is often used in conjunction with Annexin V to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry-based analysis would be performed. Cells are treated with the compound, fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. The fluorescence intensity of individual cells is then measured by a flow cytometer. The resulting DNA content histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.
Cellular Uptake and Subcellular Localization Studies
Understanding how this compound enters cells and where it localizes is crucial for understanding its mechanism of action. These studies often involve synthesizing a fluorescently labeled version of the compound or using specific antibodies if available. Techniques like fluorescence microscopy, confocal microscopy, and high-content imaging can then be used to visualize the uptake and subcellular distribution of the compound within the cell (e.g., cytoplasm, nucleus, mitochondria).
Autophagy Pathway Modulation in Cellular Systems
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. To investigate if this compound modulates this pathway, several assays can be employed. The formation of autophagosomes can be monitored by observing the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3) using fluorescence microscopy or by quantifying the conversion of LC3-I to LC3-II via Western blotting. Other key autophagy-related proteins, such as Beclin-1 and p62/SQSTM1, can also be monitored to assess autophagic flux.
Oxidative Stress Response in Cellular Models
To assess whether this compound induces or mitigates oxidative stress, various cellular models and assays would be employed. The production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA). The levels of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, can be quantified. Furthermore, markers of oxidative damage, including lipid peroxidation (e.g., malondialdehyde levels) and protein carbonylation, can be assessed.
Preclinical Efficacy Models (in vitro and ex vivo, excluding any human data)
Initial preclinical efficacy of this compound would be evaluated in various in vitro and ex vivo models relevant to specific therapeutic areas. For example, in cancer research, the compound's effect on the growth and survival of three-dimensional (3D) tumor spheroids or on organotypic slice cultures derived from patient tumors (if ethically approved for animal-derived tissues) would provide more physiologically relevant data than traditional 2D cell culture. In neurodegenerative disease models, the compound could be tested on primary neuronal cultures or brain slice cultures subjected to specific insults to assess its neuroprotective potential. These models bridge the gap between simple cell culture and in vivo animal studies.
3D Cell Culture Models (e.g., spheroids, organoids)
There are no available studies that have utilized 3D cell culture models, such as spheroids or organoids, to investigate the efficacy, mechanism of action, or potential therapeutic effects of this compound. Research in this area would typically involve assessing the compound's impact on cell viability, proliferation, differentiation, and function in a system that more closely mimics the in vivo microenvironment compared to traditional 2D cell culture. Without such studies, no data on the compound's activity in these models can be presented.
Co-culture Systems for Cell-Cell Interaction Studies
Similarly, the scientific literature lacks any research employing co-culture systems to examine the influence of this compound on interactions between different cell types. Co-culture models are crucial for understanding how a compound might affect complex biological processes such as immune cell modulation of tumor cells, fibroblast interactions with epithelial cells, or neuronal-glial communication. No data has been published to indicate that this compound has been evaluated in this context.
Ex Vivo Tissue Explant Models for Organ-Level Responses
Finally, there is no evidence of this compound being tested in ex vivo tissue explant models. These models, which use fresh tissue slices or small pieces of organs cultured in the laboratory, offer a powerful platform to predict a compound's effect on organ-level physiology and pathology while preserving the native tissue architecture. The absence of such research means there are no findings to report regarding the compound's impact on organ-specific responses.
Absorption, Distribution, Metabolism, and Excretion Adme Studies: in Vitro and Cell Free Systems
Metabolic Stability Assessment (in vitro)
Metabolic stability assays are designed to determine the rate at which a compound is metabolized by enzymes, primarily in the liver. This is a key factor in predicting a drug's half-life and oral bioavailability. These studies typically involve incubating the compound with liver fractions or cells and monitoring its disappearance over time.
Microsomal stability assays utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes). These vesicles contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes. The assay measures the intrinsic clearance (Clint) of a compound, which reflects its susceptibility to metabolism.
The typical procedure involves incubating the test compound with human liver microsomes in the presence of cofactors like NADPH, which is necessary for CYP enzyme activity. Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, the in vitro half-life (t½) and intrinsic clearance can be calculated.
Despite a thorough search of available scientific literature, no specific data from microsomal stability assays for N-(Diphenylmethyl)decanamide, including its in vitro half-life or intrinsic clearance in human liver microsomes, could be located.
Table 1: Microsomal Stability of this compound
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½) | Data not available |
The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate. It contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.govresearchgate.netnih.gov Stability studies using the S9 fraction can provide a more complete picture of a compound's hepatic metabolism compared to microsomes alone. nih.govresearchgate.netnih.gov
No data from S9 fraction stability studies for this compound were found in the public domain.
Table 2: S9 Fraction Stability of this compound
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½) | Data not available |
Hepatocyte stability assays use intact liver cells, which contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment. evotec.comspringernature.comcreative-bioarray.com These assays are considered the gold standard for in vitro metabolism studies as they can assess both Phase I and Phase II metabolism, as well as the potential for cellular uptake and efflux. evotec.comspringernature.comcreative-bioarray.com The experimental procedure is similar to microsomal assays, where the compound is incubated with hepatocytes, and its disappearance is monitored over time.
There is no publicly available information regarding the metabolic stability of this compound in hepatocyte stability assays.
Table 3: Hepatocyte Stability of this compound
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½) | Data not available |
In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are also used to identify the chemical structures of metabolites. nih.gov Understanding the metabolic pathways of a compound is crucial, as metabolites can be pharmacologically active or potentially toxic. nih.gov Analytical techniques like high-resolution mass spectrometry are employed to identify and characterize the metabolites formed during the incubation period.
No studies identifying or characterizing the in vitro metabolites of this compound were found.
Plasma Protein Binding Assays (in vitro)
Plasma protein binding (PPB) assays determine the extent to which a compound binds to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein. The degree of binding can significantly influence a drug's distribution, metabolism, and excretion, as generally only the unbound fraction is pharmacologically active and available for clearance.
Equilibrium dialysis is a widely used method to measure plasma protein binding. mttlab.euresearchgate.netevotec.com In this technique, a semi-permeable membrane separates a chamber containing the compound in plasma from a chamber containing a buffer solution. mttlab.euresearchgate.netevotec.com The unbound compound is free to diffuse across the membrane until equilibrium is reached, at which point the concentration of the unbound compound is the same in both chambers. The concentrations of the compound in the plasma and buffer chambers are then measured to calculate the percentage of the compound that was bound to plasma proteins.
Specific data on the plasma protein binding of this compound, as determined by equilibrium dialysis or any other method, is not available in the reviewed literature.
Table 4: Plasma Protein Binding of this compound
| Assay Method | Species | Percent Bound (%) |
|---|
Ultrafiltration
Ultrafiltration is a common laboratory technique used to determine the extent to which a drug binds to plasma proteins. mdpi.com This is a critical parameter, as it is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse into tissues, interact with its target, and be cleared from the body. nih.govwuxiapptec.com
The method involves separating a protein-free ultrafiltrate from a plasma sample containing the test compound by applying centrifugal force across a semipermeable membrane. mdpi.com This membrane allows small molecules like the unbound drug to pass through while retaining larger proteins and the protein-bound drug. mdpi.com The concentration of the compound in the ultrafiltrate is then measured, representing the free drug concentration. A significant challenge in this assay is the non-specific binding (NSB) of the compound to the filter membrane or device, which can lead to an overestimation of plasma protein binding if not accounted for. mdpi.comnih.gov
The results are typically expressed as the percentage of the drug bound to plasma proteins or as the fraction unbound (fu). wuxiapptec.com
Table 1: Hypothetical Plasma Protein Binding Data by Ultrafiltration This table is illustrative and does not represent actual experimental data for this compound.
| Species | Plasma Concentration (µM) | Fraction Unbound (fu) | % Bound |
| Human | 1 | 0.05 | 95% |
| Rat | 1 | 0.08 | 92% |
| Mouse | 1 | 0.11 | 89% |
| Dog | 1 | 0.07 | 93% |
Permeability Assays (in vitro cell monolayers or artificial membranes)
Permeability is a key factor that determines the rate and extent of drug absorption, particularly for orally administered compounds. bienta.net In vitro permeability assays are used to predict a compound's ability to pass through biological membranes, such as the intestinal epithelium. creative-biolabs.com These models generally fall into two categories: cell-based assays using monolayers of cells like Caco-2, and cell-free artificial membrane assays like PAMPA. bienta.netcreative-biolabs.com
Caco-2 Cell Permeability Studies
The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal drug absorption. nih.govresearchgate.net Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on a semipermeable filter support, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters. nih.govnih.gov
In this assay, the test compound is added to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer. bienta.net After a specific incubation period, the amount of compound that has traversed the monolayer to the opposite chamber is quantified, typically by LC-MS/MS. nih.gov This allows for the calculation of an apparent permeability coefficient (Papp), which reflects the rate of the compound's passage across the cell layer. bienta.net
By measuring permeability in both directions (AP to BL and BL to AP), an efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can be calculated. An efflux ratio significantly greater than 1 suggests that the compound may be a substrate of active efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption. nih.govspringernature.com
Table 2: Hypothetical Caco-2 Permeability Data This table is illustrative and does not represent actual experimental data for this compound.
| Direction | Papp (10⁻⁶ cm/s) | Recovery (%) | Efflux Ratio | Permeability Classification |
| Apical to Basolateral (A→B) | 15.2 | 96.5 | 1.2 | High |
| Basolateral to Apical (B→A) | 18.2 | 97.1 |
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method used to predict passive transcellular permeability. creative-bioarray.com This high-throughput assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment. wikipedia.org The artificial membrane is designed to mimic the lipid composition of a biological membrane. creative-bioarray.com
Because PAMPA does not involve active transport mechanisms, it specifically assesses a molecule's passive diffusion characteristics, which are governed by its lipophilicity and aqueous solubility. creative-biolabs.comwikipedia.org When the results of a PAMPA assay are compared with those from a Caco-2 assay, discrepancies can indicate the involvement of active transport or paracellular movement. creative-biolabs.com For instance, if a compound shows high permeability in PAMPA but low permeability in Caco-2 cells, it may be a substrate for an efflux transporter. creative-biolabs.com
Table 3: Hypothetical PAMPA Permeability Data This table is illustrative and does not represent actual experimental data for this compound.
| pH | Effective Permeability (Pe) (10⁻⁶ cm/s) | Recovery (%) | Permeability Classification |
| 7.4 | 22.5 | 98.2 | High |
Drug Transporter Interactions (in vitro cell lines expressing specific transporters)
Drug transporters are membrane proteins that facilitate the movement of substances, including drugs, into and out of cells. nih.govwjgnet.com These transporters are critical in determining drug absorption, distribution, and excretion and are a major source of drug-drug interactions (DDIs). nih.govnih.gov Regulatory agencies recommend evaluating investigational drugs for their potential to act as substrates or inhibitors of key transporters. wjgnet.comnih.gov In vitro assays for this purpose typically use cell lines that are engineered to overexpress a single, specific transporter. wjgnet.com
Efflux Transporter Substrate and Inhibitor Studies
Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), act as cellular defense mechanisms by pumping xenobiotics out of cells. nih.govtg.org.au They are highly expressed in the intestine, liver, kidney, and the blood-brain barrier, where they can significantly limit a drug's absorption and tissue penetration. tg.org.auresearchgate.net
To determine if a compound is a substrate, its transport is measured across a monolayer of cells expressing the transporter of interest (e.g., MDCK-MDR1 cells for P-gp). nih.gov A high efflux ratio indicates the compound is actively transported. To assess if a compound is an inhibitor, its ability to block the transport of a known fluorescent or radiolabeled probe substrate is measured. nih.govpatsnap.com A reduction in the probe's transport in the presence of the test compound indicates inhibition. nih.gov
Table 4: Hypothetical Efflux Transporter Interaction Data This table is illustrative and does not represent actual experimental data for this compound.
| Transporter | Assay Type | Result | Interpretation |
| P-glycoprotein (P-gp) | Substrate Assessment | Efflux Ratio = 1.3 | Not a P-gp substrate |
| P-glycoprotein (P-gp) | Inhibition (IC₅₀) | > 50 µM | Not a P-gp inhibitor |
| BCRP | Substrate Assessment | Efflux Ratio = 1.1 | Not a BCRP substrate |
| BCRP | Inhibition (IC₅₀) | 25 µM | Weak BCRP inhibitor |
Structure Activity Relationship Sar and Analogue Design for N Diphenylmethyl Decanamide
Rational Design Principles for Structural Modification
The rational design of analogues of N-(Diphenylmethyl)decanamide is guided by established medicinal chemistry principles. These principles aim to systematically alter the compound's physicochemical and steric properties to enhance its biological activity, selectivity, and pharmacokinetic profile. Key strategies include the modification of the decanamide (B1670024) moiety, substitution on the diphenylmethyl group, and the use of isosteric and bioisosteric replacements. A recent study on novel heterocyclic amide derivatives containing a diphenylmethyl moiety highlights a systematic optimization strategy that can be conceptually applied to this compound. nih.gov
The decanamide portion of the molecule, a ten-carbon fatty acid amide chain, is a primary target for modification. Its length, degree of saturation, and the presence of branching can significantly impact the compound's lipophilicity and conformation, which are crucial for its biological activity.
Chain Length: Varying the length of the acyl chain can modulate the compound's ability to fit into a specific binding pocket of a biological target. Analogues with shorter or longer chains (e.g., octanamide, dodecanamide) can be synthesized to probe the spatial constraints of the binding site.
Saturation: The introduction of double or triple bonds into the decanamide chain can alter its rigidity and geometry. Unsaturated analogues may adopt different conformations, potentially leading to improved interactions with the target.
Branching: The addition of alkyl groups, such as methyl or ethyl, to the decanamide chain can influence its metabolic stability and lipophilicity.
A hypothetical exploration of these modifications is presented in the table below, illustrating potential changes and their rationales.
| Modification of Decanamide Moiety | Rationale |
| Chain Length Variation | |
| N-(Diphenylmethyl)octanamide | To investigate if a shorter acyl chain provides a better fit in the target's binding pocket. |
| N-(Diphenylmethyl)dodecanamide | To explore if a longer acyl chain can access additional hydrophobic interactions. |
| Saturation Modification | |
| N-(Diphenylmethyl)dec-9-enamide | Introduction of a double bond to alter chain conformation and rigidity. |
| Branching | |
| N-(Diphenylmethyl)-2-methyldecanamide | To increase steric bulk near the amide linkage and potentially enhance metabolic stability. |
The diphenylmethyl group offers numerous positions for substitution on its two phenyl rings. The electronic and steric properties of these substituents can profoundly affect the molecule's binding affinity and selectivity.
Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic distribution of the aromatic rings, potentially influencing cation-π or other electronic interactions with the target.
Steric Effects: The size and position of substituents can dictate the orientation of the diphenylmethyl group within the binding pocket. Bulky substituents may be used to probe the size of the pocket, while smaller groups can allow for finer adjustments in binding.
The following table outlines conceptual modifications to the diphenylmethyl group.
| Substitution on Diphenylmethyl Group | Rationale |
| Para-Substitution | |
| N-(Bis(4-chlorophenyl)methyl)decanamide | Introduction of electron-withdrawing groups to modulate electronic interactions. |
| N-(Bis(4-methoxyphenyl)methyl)decanamide | Introduction of electron-donating groups to alter the electronic character of the phenyl rings. |
| Ortho/Meta-Substitution | |
| N-(Bis(2-fluorophenyl)methyl)decanamide | To introduce steric hindrance and potentially induce a specific torsional angle between the phenyl rings. |
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with others that have similar physical or chemical properties. This strategy can be used to improve a compound's pharmacokinetic properties, reduce toxicity, or enhance its biological activity.
Amide Bond Replacements: The amide bond in this compound is a potential site for metabolic cleavage. Replacing it with more stable bioisosteres, such as a reverse amide, an ester, or a triazole, could enhance the compound's in vivo stability.
Aromatic Ring Bioisosteres: One or both of the phenyl rings in the diphenylmethyl group could be replaced with heterocyclic rings like pyridine (B92270) or thiophene. This can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.
Conceptual isosteric and bioisosteric replacements are detailed in the table below.
| Isosteric/Bioisosteric Replacement | Rationale |
| Amide Bond Mimic | |
| 1-(Diphenylmethyl)-1H-1,2,3-triazole-4-nonane | Replacement of the amide with a 1,2,3-triazole to improve metabolic stability while maintaining a similar spatial arrangement. |
| Aromatic Ring Replacement | |
| N-(Phenyl(pyridin-2-yl)methyl)decanamide | Replacement of a phenyl ring with a pyridine ring to introduce a potential hydrogen bond acceptor and alter solubility. |
Identification of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For this compound, the key pharmacophoric elements are likely to include:
Two Aromatic Rings: These are likely involved in hydrophobic and/or π-stacking interactions with the biological target.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H of the amide group can act as a hydrogen bond donor.
A Hydrophobic Acyl Chain: The decyl chain likely occupies a hydrophobic pocket in the target protein.
Computational modeling techniques can be employed to generate a pharmacophore model based on the structure of this compound and its active analogues.
Lead Optimization Strategies for Enhanced Potency and Selectivity (Conceptual)
Lead optimization is an iterative process of refining the structure of a lead compound to improve its drug-like properties. For this compound, conceptual lead optimization strategies would involve:
Iterative SAR Studies: Synthesizing and testing small, focused sets of analogues based on the rational design principles outlined above to systematically probe the SAR.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding modes of designed analogues and guide the design of compounds with improved affinity.
Property-Based Design: Modifying the structure to optimize physicochemical properties such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.
Focused Library Synthesis and Screening (Prospective)
To efficiently explore the SAR around the this compound scaffold, a focused library of analogues can be synthesized and screened. This approach allows for the rapid generation of a diverse set of related compounds.
Combinatorial Chemistry: Using combinatorial chemistry techniques, different acyl chains can be coupled with a variety of substituted diphenylmethylamines to generate a library of amides.
Parallel Synthesis: This technique can be employed to synthesize multiple analogues simultaneously, accelerating the drug discovery process.
The screening of this focused library against a relevant biological target would provide valuable SAR data, enabling the identification of key structural features responsible for activity and guiding the design of more potent and selective analogues.
Patent Landscape and Intellectual Property Considerations in Chemical Research
Analysis of Patent Literature for Related Chemical Scaffolds and Amide Synthesis
A patent landscape analysis (PLA) is a method used to create an overview of a specific technology field by examining patent data. nih.govnih.gov This analysis helps identify technology trends, research gaps, and the patenting activities of various organizations, providing valuable insights for strategic research and development. nih.govresearchgate.net For a compound like N-(Diphenylmethyl)decanamide, a PLA would focus on its core structural features: the diphenylmethylamide scaffold and the broader category of N-substituted amides, as well as the methods for their synthesis.
The amide bond is a fundamental component in chemistry and is particularly prevalent in medicinal chemistry, appearing in over half of all compounds listed in medicinal chemistry patents. rsc.org Consequently, the synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.orgnih.gov The patent literature reflects this importance, with numerous patents claiming novel methods for amide bond formation. These methods are critical as many traditional reagents and solvents lack green credentials, driving innovation towards more sustainable methodologies. rsc.org
Patented methods for amide synthesis are diverse and continually evolving. Traditional methods often involve the reaction of carboxylic acids with amines. google.com Key approaches found in patent literature include:
Condensation Reactions: These are common methods that utilize condensing agents to facilitate the formation of the amide bond.
Catalytic Processes: Patents describe various catalytic systems to improve efficiency and yield. For instance, a composite catalyst system using TBHP/additive has been developed for the high-yield synthesis of amide compounds. google.com Another patented process uses a solid catalyst composed of partially dehydrated metal hydroxides (e.g., zirconium, titanium) for synthesis in either a gas or liquid phase. epo.org
Use of Acid Halides: The reaction of acid halides with amines is a simple and widely used method for preparing amides, often performed under cooled conditions due to the exothermic nature of the reaction.
Visible-Light Photoredox Catalysis: More recent innovations include the use of visible light to mediate amide synthesis, offering a sustainable platform for activating organic molecules under mild conditions. nih.gov
The following table summarizes a selection of patented methodologies for amide synthesis, highlighting the diversity of approaches to forming this crucial functional group.
| Patent/Publication Number | Synthesis Method Description | Key Features |
| CN103896793B | A method for preparing amide compounds using a composite catalytic system of TBHP/additive. | Aims to improve the low yield of existing technologies through a novel catalytic approach. google.com |
| US3200150A | A process for producing amides from stoichiometric quantities of amines and carboxylic acids without an acid acceptor. | Focuses on achieving high yields without the need for an excess of an acid acceptor, which can be costly to recover. google.com |
| CN110078635B | Amide synthesis via a dehydration reaction between a carboxylic acid and an amine, promoted by a quaternary ammonium (B1175870) salt and fluoride. | Presents a green, safe, and efficient method suitable for industrial production with easily obtainable raw materials. google.com |
| EP0239954A2 | Synthesis of carboxylic acid amides by reacting amines with carboxylic acids (or their esters/amides) in the presence of a solid catalyst. | Utilizes partially dehydrated metal hydroxides as catalysts, which can be reused, reducing industrial waste. epo.org |
Analysis of patents for related chemical scaffolds, such as other N-substituted amides, provides context for the potential patentability of this compound. For example, patents exist for compounds like N-(isononyl)n-decanamide and for catalysts used in the preparation of N,N-dimethyl-decanamide. googleapis.comgoogle.com These patents indicate that novel N-substituted amides with specific alkyl or aryl groups can be the subject of intellectual property, provided they meet the necessary criteria for patentability.
Identification of Patentable Subject Matter Pertaining to Novel Chemical Entities
For a novel chemical entity such as this compound to be patentable, it must meet three primary statutory requirements: utility, novelty, and non-obviousness. acs.orgbrettoniplaw.com These criteria form the foundation of patent law and ensure that a patent grants a monopoly only for genuine inventions. tandfonline.com
Utility: The invention must have a practical application or be useful. acs.org For a chemical compound, this means it must have a specific, substantial, and credible use. This could range from being an intermediate in the synthesis of other compounds to having a direct application in a particular field. oup.com
Novelty: The invention must be new and not previously disclosed to the public. acs.orgpatentpc.com An invention is not considered novel if it was described in a single prior art reference before the patent application's filing date. tandfonline.commololamken.com Prior art includes published documents, patents, public use, or any other form of public disclosure anywhere in the world. brettoniplaw.comtandfonline.com Therefore, a thorough search of existing literature and patent databases is essential to establish novelty. patentpc.com
Non-Obviousness: This requirement stipulates that the invention must not be an obvious variation of what is already known to a "person having ordinary skill in the art". acs.orgbrettoniplaw.comaiche.org This is often the most subjective and debated criterion. aiche.org An invention may be novel, but if it represents a logical and predictable improvement over the prior art, it may be deemed obvious. brettoniplaw.commololamken.com For a new chemical compound, non-obviousness might be demonstrated by showing it possesses unexpected properties or that prior art would have discouraged a researcher from making the compound (a concept known as "teaching away"). aiche.org
The table below outlines these core patentability requirements for chemical entities.
| Requirement | Description | Application to a Novel Chemical Entity |
| Utility | The invention must have a useful purpose. acs.orgalacrita.com | The compound must have a specific, substantial, and credible use, such as a pharmaceutical, agrochemical, or material science application. |
| Novelty | The invention must not have been publicly disclosed in any form before the patent filing date. tandfonline.comalacrita.com | The exact chemical structure of this compound must not exist in the prior art. |
| Non-Obviousness | The invention must be a sufficient inventive step beyond what is already known to a person skilled in the field. patentpc.comaiche.org | The compound's structure or its properties must not be a predictable modification of known compounds. Unexpectedly superior properties can be evidence of non-obviousness. oup.com |
For a new molecule like this compound, several aspects could constitute patentable subject matter:
The Compound Itself (Composition of Matter): A claim to the novel chemical structure. oup.com
New Physical Forms: If a new crystalline form (polymorph) is discovered that offers advantages like improved stability or solubility, this form can be patented separately. oup.com
New Synthetic Processes: A novel, inventive, and useful method of synthesizing the compound is patentable. oup.com
New Uses: Discovering a new and non-obvious use for a known compound can also be patented. tandfonline.comoup.com
Strategies for Intellectual Property Protection in Academic Research and Technology Transfer
Protecting intellectual property generated during academic research is a critical step in translating scientific discoveries into public benefit. soci.org Universities are a major source of new ideas, and effective IP management is essential for these ideas to be transferred to the commercial sector for development. soci.orgbusinesschemistry.org
The primary forms of IP protection in chemical research are patents and trade secrets. acs.orgchemistryviews.org While patents offer a 20-year monopoly in exchange for public disclosure of the invention, trade secrets protect valuable information (like a specific formula or process) by keeping it confidential. alacrita.comacs.orgrsc.org The choice between these depends on strategic considerations.
Universities have developed robust support structures to manage the IP created from government-funded and other research. soci.orgcsuci.edu These are typically handled by a Technology Transfer Office (TTO). harvard.edu The key functions of a TTO include:
Identifying and Evaluating Inventions: Working with researchers to identify potentially commercializable discoveries. soci.orgalacrita.com
Protecting Intellectual Property: Managing the patent application process with the help of patent attorneys. rsc.orgaiche.org
Marketing and Licensing: Finding commercial partners to develop the technology further. businesschemistry.orgalacrita.com
The process of moving an invention from an academic lab to the marketplace is known as technology transfer. soci.org The major mechanisms for this transfer are:
| Strategy | Description | Key Considerations |
| Licensing | The university grants a company the rights to use the patented technology in exchange for fees, royalties, or other considerations. soci.orgbusinesschemistry.org | This is a common route when the technology can be protected by strong IP rights and an external company has the resources for development. businesschemistry.org |
| Collaboration/Sponsored Research | A company funds further research at the university to advance the technology, often with an option to license the resulting IP. soci.org | Allows for continued academic involvement and leverages university expertise while de-risking the technology for the company. |
| Spin-out Companies | A new company is formed specifically to develop and commercialize the university's invention. soci.orgbusinesschemistry.org | Often pursued for platform technologies or when the invention is not yet mature enough for licensing to an established company. businesschemistry.org Requires significant effort in fundraising and business development. alacrita.comalacrita.com |
Effective technology transfer requires a clear strategy for IP protection and a collaborative relationship between academic inventors, the university TTO, and industry partners. csuci.eduharvard.edu This process ensures that innovative chemical research can lead to the development of new products and technologies that benefit society. soci.org
Future Research Directions and Translational Perspectives Excluding Human/clinical Trials
Elucidation of Novel Biological Targets and Mechanisms of Action
There is no published research identifying the biological targets or the mechanism of action for N-(Diphenylmethyl)decanamide. Future research would need to focus on initial screening assays to determine if this compound interacts with any known or novel biological targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to identify protein binding partners. Subsequent studies would then be required to validate these interactions and elucidate the downstream signaling pathways affected by the compound, thereby establishing its mechanism of action.
Exploration of this compound in Emerging Preclinical Disease Models
As there is no information on the biological activity of this compound, its potential utility in any disease model is currently unknown. The exploration of this compound in preclinical disease models would be contingent on the initial identification of its biological targets and mechanism of action. Once a potential therapeutic area is suggested by its mechanism, researchers could then utilize relevant in vitro cell culture models and in vivo animal models to assess its efficacy. For example, if the compound were found to target a protein implicated in neurodegeneration, it could be tested in models of Alzheimer's or Parkinson's disease.
Development of Advanced In Vitro Screening Platforms
Currently, no specific in vitro screening platforms have been developed or utilized for this compound. The development of such platforms would be a crucial step in facilitating high-throughput screening of analog libraries to identify more potent or specific derivatives. Depending on the identified target and mechanism of action, these platforms could range from simple target-based binding assays to more complex, cell-based phenotypic screens that measure relevant physiological outputs.
Potential for Combination Studies with Other Preclinical Agents
The potential for combination studies involving this compound is entirely unexplored. Such studies are typically designed to investigate synergistic or additive effects with other therapeutic agents, potentially allowing for enhanced efficacy or the overcoming of resistance mechanisms. The rationale for any combination study would depend on the elucidated mechanism of action of this compound. For instance, if it were found to inhibit a specific cellular pathway, it could be combined with an agent that targets a parallel or downstream pathway.
Role in Chemical Probe Development for Biological Research
A chemical probe is a small molecule used to study biological systems. Given the lack of data on its biological activity and selectivity, this compound has not been developed or utilized as a chemical probe. For a compound to be considered a useful chemical probe, it must exhibit high potency and selectivity for its target. Future research would first need to establish a specific biological target for this compound and then characterize its selectivity profile against other related and unrelated targets. If it meets the stringent criteria for a chemical probe, it could then be used to investigate the function of its target protein in various biological contexts.
Q & A
Q. What are the recommended synthetic routes for N-(Diphenylmethyl)decanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of This compound typically involves amide bond formation between decanoyl chloride and diphenylmethylamine. Key steps include:
- Reactant Selection : Use high-purity diphenylmethylamine to minimize side reactions.
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reactivity .
- Catalysis : Triethylamine (TEA) or DMAP can improve coupling efficiency.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) isolates the product. Yield optimization (70–85%) requires strict anhydrous conditions and stoichiometric control .
Q. What spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- Diphenylmethyl protons: δ 5.2–5.4 (singlet, 1H).
- Decanamide chain: δ 1.2–1.6 (methylene protons), δ 0.8–0.9 (terminal methyl) .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 354.3 (calculated). Validate purity (>95%) via peak integration .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
- High-Resolution MS (HR-MS) : Resolve ambiguous m/z values (e.g., isotopic patterns) .
- 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton correlations for structural confirmation .
- Database Alignment : Cross-reference with NIST Chemistry WebBook for validated spectral libraries .
Q. What strategies are effective in evaluating the biological activity of This compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known amide-binding proteins (e.g., kinases, proteases).
- Assay Design :
- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor inhibition in real-time .
- IC50 Determination : Dose-response curves (1–100 µM range) with triplicate measurements to calculate inhibition potency .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to active sites, guided by crystallographic data of homologous enzymes .
Q. How do solvent polarity and temperature influence the stability of This compound during long-term storage?
- Methodological Answer :
- Stability Testing :
- Solvent Effects : Store in inert solvents (e.g., DCM or acetonitrile) to prevent hydrolysis. Avoid protic solvents (e.g., methanol) .
- Temperature : Long-term stability is maintained at –20°C; degradation accelerates above 25°C (TGA data shows onset decomposition at 180°C) .
- Moisture Control : Use desiccants (silica gel) in storage vials to minimize amide bond hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
